

An In-depth Technical Guide to 2-Oxocyclohexanecarboxamide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Oxocyclohexanecarboxamide

Cat. No.: B1297002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Oxocyclohexanecarboxamide**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical structure, properties, synthesis methodologies, and known applications, with a focus on its role in the development of therapeutic agents.

Chemical Identity and Properties

2-Oxocyclohexanecarboxamide is a cyclic beta-keto amide. Its chemical structure consists of a cyclohexane ring with a ketone group at the second position and a carboxamide group at the first position.

Chemical Structure:

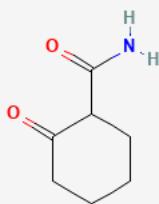
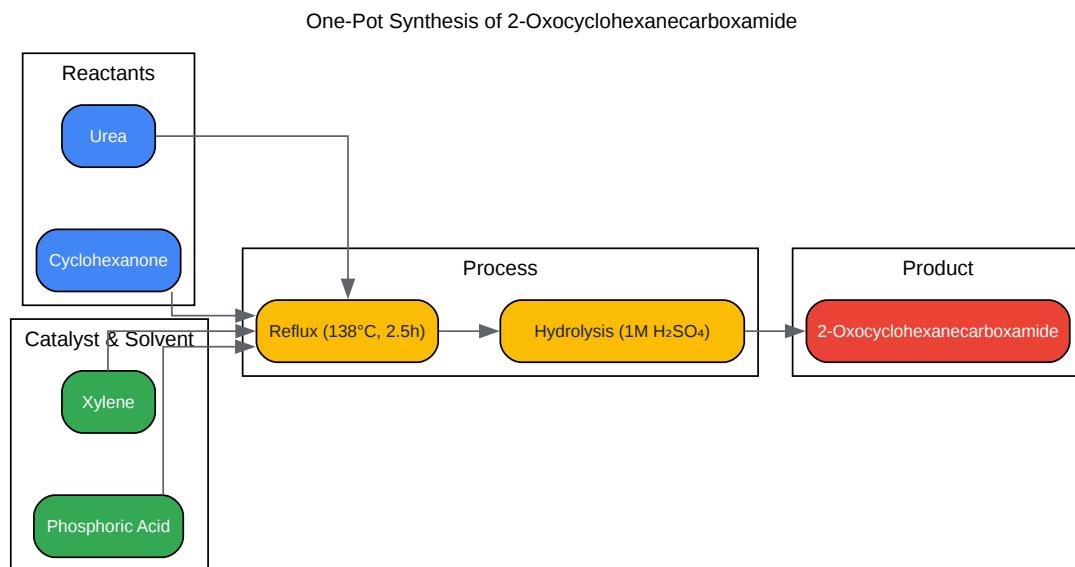


Table 1: Chemical Identifiers and Physical Properties

Identifier	Value	Reference
IUPAC Name	2-oxocyclohexane-1-carboxamide	[1]
CAS Number	22945-27-3	[1]
Chemical Formula	C ₇ H ₁₁ NO ₂	[1]
Molecular Weight	141.17 g/mol	[1]
Synonyms	2-Ketocyclohexanecarboxamide, Cyclohexanone-2-carboxamide	
Appearance	Solid (predicted)	
Melting Point	127.1-129.5 °C	

Synthesis of 2-Oxocyclohexanecarboxamide

The synthesis of **2-Oxocyclohexanecarboxamide** is crucial for its application as an intermediate. Several synthetic routes have been developed, with a notable one-pot reaction from readily available starting materials.


One-Pot Synthesis from Cyclohexanone and Urea

A patented method describes a one-pot synthesis of **2-Oxocyclohexanecarboxamide** from cyclohexanone and urea. This process is catalyzed by a non-oxide proton acid, such as phosphoric acid, with an arene like xylene or toluene serving as a water-carrying agent. The reaction proceeds through the formation of a spiro intermediate, which is then hydrolyzed to yield the final product. This method is highlighted for its efficiency and reduced environmental impact due to the recycling of water and unreacted cyclohexanone.

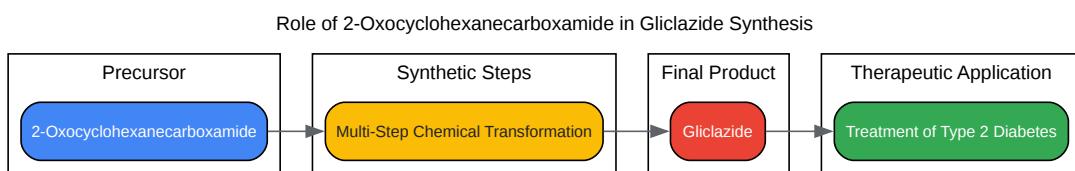
Experimental Protocol: One-Pot Synthesis

- **Reaction Setup:** A 1000 ml three-neck flask is charged with 124g of cyclohexanone, 42g of urea, 0.6g of 85.0% phosphoric acid, and 15g of xylene.
- **Reflux:** The mixture is heated to reflux at 138°C for 2.5 hours.
- **Hydrolysis:** After reflux, 320g of 1M dilute H₂SO₄ is added, and the mixture is heated to hydrolyze the spiro intermediate.
- **Isolation:** Upon completion of the reaction, the xylene and unreacted cyclohexanone mixture is collected. The product, 2-carboxamide cyclohexanone, is then isolated.

This process has a reported yield of approximately 65.3% based on the consumed cyclohexanone.

[Click to download full resolution via product page](#)

Caption: Workflow for the one-pot synthesis of **2-Oxocyclohexanecarboxamide**.


Biological Significance and Applications

While direct biological screening data for **2-Oxocyclohexanecarboxamide** is not extensively available in the public domain, its primary significance lies in its role as a precursor for pharmacologically active molecules.

Intermediate in the Synthesis of Gliclazide

2-Oxocyclohexanecarboxamide is a key intermediate in the synthesis of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes. Gliclazide functions by

stimulating insulin release from pancreatic β -cells and has additional hemobiological effects that may help in mitigating vascular complications of diabetes. The synthesis of Gliclazide from **2-Oxocyclohexanecarboxamide** typically involves a series of reactions to form the final sulfonylurea structure.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **2-Oxocyclohexanecarboxamide** as a precursor to Gliclazide.

Potential Role in Agrochemicals

2-Oxocyclohexanecarboxamide is also mentioned as a raw material for herbicides. While specific examples of commercial herbicides derived directly from this compound are not detailed in the available literature, the cyclohexane-1,3-dione scaffold, a related structure, is known to be a feature in some herbicidal compounds that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This suggests a potential application of **2-Oxocyclohexanecarboxamide** derivatives in the development of new agrochemicals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Oxocyclohexanecarboxamide** is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

Table 2: GHS Hazard Information

Hazard Statement	Code
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.

Conclusion

2-Oxocyclohexanecarboxamide is a valuable chemical intermediate with a well-defined structure and established synthesis routes. Its primary importance in the scientific and industrial sectors is derived from its role as a building block for the antidiabetic drug Gliclazide and its potential in the agrochemical field. While the direct biological activity of **2-Oxocyclohexanecarboxamide** is not well-documented, the pharmacological and herbicidal activities of its derivatives underscore the significance of this compound in applied chemical synthesis. Further research into novel derivatives of **2-Oxocyclohexanecarboxamide** could lead to the discovery of new therapeutic agents and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oxocyclohexanecarboxamide | C7H11NO2 | CID 587989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxocyclohexanecarboxamide: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297002#2-oxocyclohexanecarboxamide-chemical-structure-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com